Cas no 869-07-8 (N-Isopropyl-2-methylpropanamide)

N-Isopropyl-2-methylpropanamide structure
869-07-8 structure
상품 이름:N-Isopropyl-2-methylpropanamide
CAS 번호:869-07-8
MF:C7H15NO
메가와트:129.200102090836
CID:726600
PubChem ID:230354

N-Isopropyl-2-methylpropanamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Isopropylisobutyramide
    • 2-methyl-N-propan-2-ylpropanamide
    • N-ISOPROPYL-2-METHYLPROPANAMIDE
    • Propanamide,2-methyl-N-(1-methylethyl)-
    • 2-Methyl-N-(1-methylethyl)propanamide
    • 2-Methyl-N-(1-methylethyl)propanamide (ACI)
    • Propionamide, N-isopropyl-2-methyl- (7CI, 8CI)
    • 2-Methyl-N-(propan-2-yl)propanamide
    • NSC 25164
    • 869-07-8
    • Isobutylamide, N-isopropyl-
    • NSC25164
    • AKOS003846206
    • N1-isopropyl-2-methylpropanamide
    • L10185
    • NSC-25164
    • CS-0119885
    • SCHEMBL142029
    • Propanamide, N-isopropyl-2-methyl
    • DTXSID40282247
    • Propanamide, 2-methyl-N-(1-methylethyl)-
    • N-Isopropyl-2-methylpropanamide
    • MDL: MFCD00728933
    • 인치: 1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
    • InChIKey: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
    • 미소: O=C(C(C)C)NC(C)C

계산된 속성

  • 정밀분자량: 129.115
  • 동위원소 질량: 129.115
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 97.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 밀도: 0.856
  • 융해점: 104-105 ºC
  • 비등점: 209 ºC
  • 플래시 포인트: 111 ºC
  • 굴절률: 1.418

N-Isopropyl-2-methylpropanamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
N065730-500mg
N-Isopropyl-2-methylpropanamide
869-07-8
500mg
$ 280.00 2022-06-03
Chemenu
CM309024-100mg
N-Isopropylisobutyramide
869-07-8 95%
100mg
$*** 2023-05-29
Apollo Scientific
OR24750-250mg
N1-isopropyl-2-methylpropanamide
869-07-8 99+%
250mg
£65.00 2025-02-19
1PlusChem
1P00GSEO-5g
N1-ISOPROPYL-2-METHYLPROPANAMIDE
869-07-8 97%
5g
$627.00 2024-04-21
Apollo Scientific
OR24750-1g
N1-isopropyl-2-methylpropanamide
869-07-8 99+%
1g
£141.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190525-5g
N-Isopropylisobutyramide
869-07-8 97%
5g
¥5356.00 2024-04-27
TRC
N065730-250mg
N-Isopropyl-2-methylpropanamide
869-07-8
250mg
$ 170.00 2022-06-03
Chemenu
CM309024-1g
N-Isopropylisobutyramide
869-07-8 95%
1g
$*** 2023-05-29
Aaron
AR00GSN0-5g
N1-isopropyl-2-methylpropanamide
869-07-8 97%
5g
$555.00 2025-02-12
Aaron
AR00GSN0-1g
N1-isopropyl-2-methylpropanamide
869-07-8 97%
1g
$169.00 2025-02-12

N-Isopropyl-2-methylpropanamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium sulfate ,  Ozone Catalysts: Palladium Solvents: Ethyl acetate
참조
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, F.; et al, Studies in Surface Science and Catalysis, 1997, 108, 115-122

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium sulfate Solvents: Ethyl acetate
참조
Extension of the Eschweiler-Clarke procedure to the N-alkylation of amides
Fache, Fabienne; et al, Tetrahedron Letters, 1994, 35(20), 3313-14

합성회로 3

반응 조건
1.1 Solvents: tert-Butanol
참조
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

합성회로 4

반응 조건
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → reflux
2.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
참조
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; et al, Journal of the American Chemical Society, 2018, 140(15), 5264-5271

합성회로 5

반응 조건
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, 70 °C
참조
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; et al, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

합성회로 6

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-2,5-pyrrolidinedione Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 h, rt
1.3 Reagents: Potassium bisulfate ;  rt
참조
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups
Kitamura, Masanori; et al, RSC Advances, 2018, 8(40), 22482-22489

합성회로 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ;  10 h, rt
참조
Visible-light-mediated eosin Y catalyzed aerobic desulfurization of thioamides into amides
Yadav, Arvind K.; et al, New Journal of Chemistry, 2013, 37(12), 4119-4124

합성회로 8

반응 조건
1.1 Reagents: Thionyl chloride ;  60 - 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
참조
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

합성회로 9

반응 조건
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; et al, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

합성회로 10

반응 조건
1.1 Reagents: Aluminum chloride ,  Water Solvents: Water
참조
Functional group transformation. Conversion of aldehydes into amides via α-cyanoenamines
De Kimpe, Norbert; et al, Organic Preparations and Procedures International, 1978, 10(3), 149-56

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
참조
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

합성회로 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h, rt
참조
Swelling behaviour of core-shell microgels in H2O, analysed by temperature-dependent FTIR spectroscopy
Wiehemeier, Lars; et al, Physical Chemistry Chemical Physics, 2019, 21(2), 572-580

합성회로 13

반응 조건
1.1 Reagents: Iron chloride (FeCl3)
참조
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; et al, Synthetic Communications, 2001, 31(13), 2047-2050

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
참조
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, Fabienne; et al, Recueil des Travaux Chimiques des Pays-Bas, 1996, 115(4), 231-238

합성회로 15

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
참조
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

합성회로 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
참조
Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis
Koring, Laura; et al, Chemistry - A European Journal, 2021, 27(57), 14179-14183

합성회로 17

반응 조건
참조
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

N-Isopropyl-2-methylpropanamide Raw materials

N-Isopropyl-2-methylpropanamide Preparation Products

추천 기사

추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
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Changzhou Guanjia Chemical Co., Ltd
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Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
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Audited Supplier 감사 대상 공급업체
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Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
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Audited Supplier 감사 대상 공급업체
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.